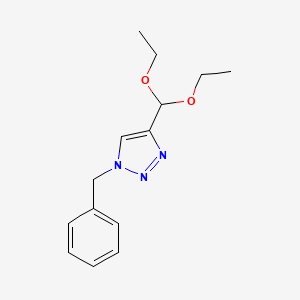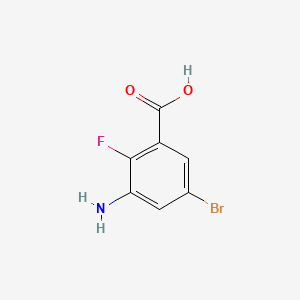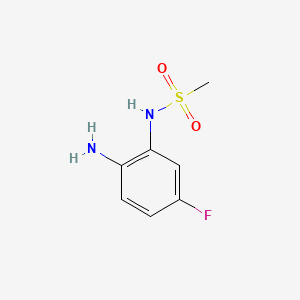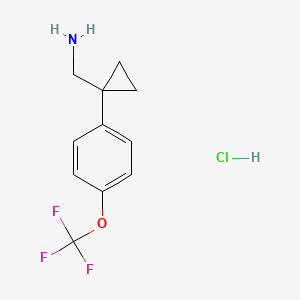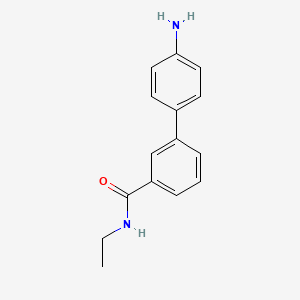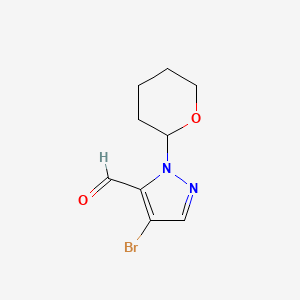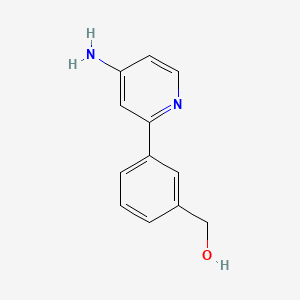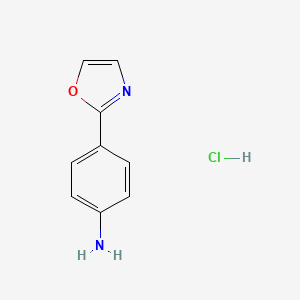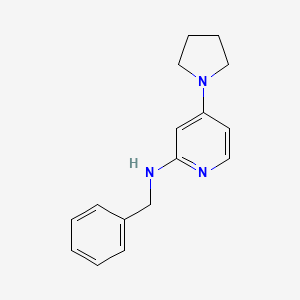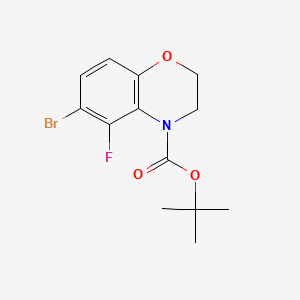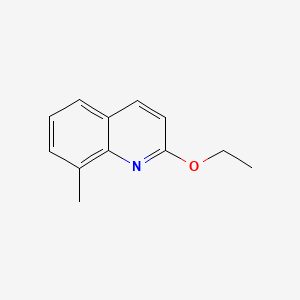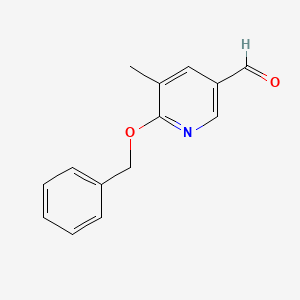![molecular formula C21H15FN2O2 B581724 Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate CAS No. 1381944-75-7](/img/structure/B581724.png)
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a chemical compound with the CAS Number: 1381944-75-7 . It has a molecular weight of 346.36 . The IUPAC name for this compound is 4-{[(benzyloxy)carbonyl]amino}-4’-cyano-3’-fluoro-1,1’-biphenyl .
Molecular Structure Analysis
The InChI code for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is 1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
-
Chemical Synthesis
- Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a chemical compound with the molecular formula C21H15FN2O2 . It is used in the field of chemical synthesis .
- The compound can be used as an intermediate in the synthesis of other complex molecules .
- The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various chemical reactions under controlled conditions .
- The outcomes of these synthesis processes would be the production of the desired target molecules .
-
Pharmaceutical Research
- Compounds similar to Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate, such as (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester, have been used as intermediates in the synthesis of pharmaceuticals like Tedizolid .
- Tedizolid is an antibiotic used to treat certain bacterial infections .
- The methods of application would involve using the compound as a building block in the chemical synthesis of the drug .
- The outcomes would be the successful production of the drug, which could then be tested for its antibacterial properties .
-
Material Science
- This compound could potentially be used in the field of material science .
- As a chemical compound with a specific molecular structure, it could be used in the synthesis of new materials with unique properties .
- The methods of application would involve incorporating the compound into a larger material structure through various chemical reactions .
- The outcomes would be the creation of new materials with properties determined by the specific structure and composition of the compound .
-
Biological Research
- Compounds with similar structures have been known to exhibit antiviral and antimicrobial activities .
- This compound could potentially be used in biological research to study these activities .
- The methods of application would involve using the compound in biological assays to test its effects on various microorganisms .
- The outcomes would be a better understanding of the biological activities of the compound, which could potentially lead to the development of new treatments for microbial infections .
-
Chemical Industry
- This compound could potentially be used in the chemical industry .
- As a chemical compound with a specific molecular structure, it could be used in the synthesis of various chemical products .
- The methods of application would involve using the compound in various chemical reactions to produce the desired products .
- The outcomes would be the production of various chemical products with properties determined by the specific structure and composition of the compound .
-
Drug Discovery
- Compounds with similar structures have been known to exhibit various biological activities .
- This compound could potentially be used in drug discovery to study these activities .
- The methods of application would involve using the compound in various biological assays to test its effects on various biological targets .
- The outcomes would be a better understanding of the biological activities of the compound, which could potentially lead to the discovery of new drugs .
Safety And Hazards
properties
IUPAC Name |
benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVLLWPSFPWDHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743064 |
Source


|
| Record name | Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate | |
CAS RN |
1381944-75-7 |
Source


|
| Record name | Carbamic acid, N-(4′-cyano-3′-fluoro[1,1′-biphenyl]-4-yl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)
